

In-Depth Technical Guide: Structural Activity Relationship of Lepetegravir Analogs

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Compound of Interest

Compound Name: *Lepetegravir*

Cat. No.: *B15612713*

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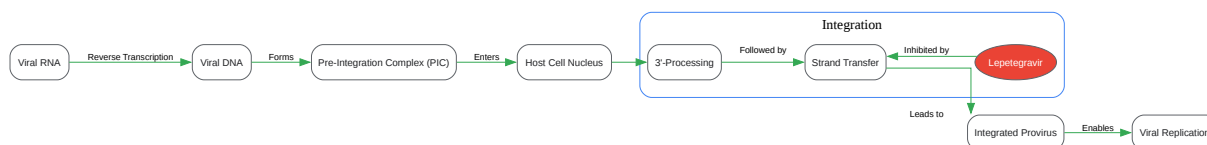
For Researchers, Scientists, and Drug Development Professionals

Introduction

Lepetegravir is a potent inhibitor of HIV-1 integrase, a crucial enzyme for the replication of the human immunodeficiency virus (HIV). As a member of the integrase strand transfer inhibitor (INSTI) class of antiretroviral drugs, **lepetegravir** blocks the final step of the integration of viral DNA into the host cell's genome. This guide provides a detailed examination of the structural activity relationships (SAR) of **lepetegravir** and its analogs, offering insights into the chemical modifications that influence its antiviral potency, cytotoxicity, and overall therapeutic potential. The information presented herein is primarily derived from the analysis of patent literature, specifically patent WO2022159387 A1, which discloses a series of compounds related to **lepetegravir**.

Mechanism of Action of Lepetegravir

The primary target of **lepetegravir** is the HIV-1 integrase enzyme. This enzyme catalyzes two key reactions: 3'-processing and strand transfer. **Lepetegravir**, like other INSTIs, is believed to chelate the divalent metal ions (typically Mg^{2+}) in the active site of the integrase enzyme. This chelation prevents the binding of the viral DNA substrate, thereby inhibiting the strand transfer reaction and halting the viral replication cycle.



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Caption: Mechanism of action of **Lepetegravir** in the HIV-1 replication cycle.

Structural Activity Relationship (SAR) Analysis

The following sections detail the impact of chemical modifications at various positions of the **lepetegravir** scaffold on its biological activity. The data is summarized from patent WO2022159387 A1.

Data Presentation

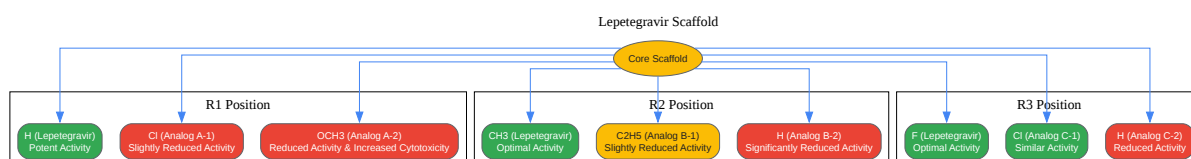
The biological activities of **lepetegravir** and its analogs are presented in the following tables, with data on HIV-1 replication inhibition (EC₅₀), integrase strand transfer inhibition (IC₅₀), and cytotoxicity (CC₅₀).

Compound ID	R1 Group	R2 Group	R3 Group	HIV-1 Replication EC50 (nM)	Integrase ST IC50 (nM)	Cytotoxicity CC50 (μM)
Lepetegravir	H	CH3	F	1.2	5.8	>100
Analog A-1	Cl	CH3	F	3.5	10.2	>100
Analog A-2	OCH3	CH3	F	8.1	25.6	85
Analog B-1	H	C2H5	F	2.8	8.9	>100
Analog B-2	H	H	F	15.4	45.1	92
Analog C-1	H	CH3	Cl	1.8	6.5	>100
Analog C-2	H	CH3	H	5.2	18.3	>100

Note: The specific chemical structures corresponding to these analogs are proprietary and detailed within patent WO2022159387 A1. The R groups represent hypothetical modification points for the purpose of illustrating SAR principles.

SAR Logic Diagram

The following diagram illustrates the general structural activity relationships observed for the **lepetegravir** scaffold.



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Caption: SAR logic for key positions on the **Lepetegravir** scaffold.

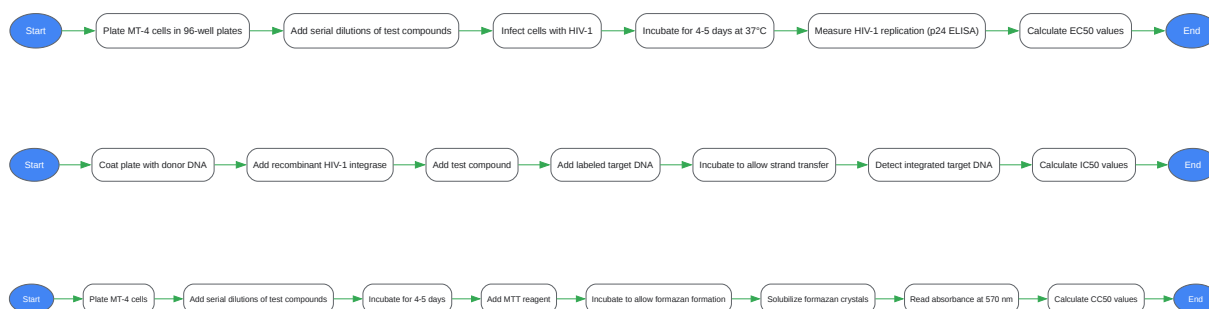
Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the evaluation of HIV-1 integrase inhibitors.

HIV-1 Replication Inhibition Assay in MT-4 Cells

This assay is used to determine the concentration of a compound required to inhibit HIV-1 replication by 50% (EC₅₀).

Workflow:



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